N-benzyl-N-methylthiophen-2-amine
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Overview
Description
N-benzyl-N-methylthiophen-2-amine is an organic compound with the molecular formula C12H13NS. It belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a benzyl group (C6H5CH2-) and a methyl group (CH3-) attached to the nitrogen atom of a thiophene ring. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methylthiophen-2-amine typically involves the N-methylation of secondary amines. One efficient method is the solvent-free ball milling technique, which uses formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent . This method is advantageous due to its high yield and environmentally friendly approach.
Industrial Production Methods: Industrial production of this compound may involve large-scale mechanochemical processes, which minimize the use of solvents and reduce energy consumption. The use of vibrational ball mills allows for the rapid and efficient synthesis of tertiary N-methylated amine derivatives .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-methylthiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted thiophenes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
N-benzyl-N-methylthiophen-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound is used in the study of biological systems due to its structural similarity to certain bioactive molecules.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-methylthiophen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic thiophene ring and amine functionality allow it to participate in various biochemical pathways. It can act as a ligand, binding to specific proteins and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-benzyl-N-methylphenylamine: Similar structure but with a phenyl ring instead of a thiophene ring.
N-benzyl-N-methylpyrrole: Contains a pyrrole ring instead of a thiophene ring.
N-benzyl-N-methylfuran: Features a furan ring in place of the thiophene ring.
Uniqueness: N-benzyl-N-methylthiophen-2-amine is unique due to the presence of the sulfur-containing thiophene ring, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific aromatic and heterocyclic characteristics.
Properties
IUPAC Name |
N-benzyl-N-methylthiophen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-13(12-8-5-9-14-12)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYANNDLHWXYNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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